molecular formula C19H25N3O3 B2873984 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide CAS No. 771501-68-9

2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2873984
CAS RN: 771501-68-9
M. Wt: 343.427
InChI Key: XZOHRORZMJSOKS-UHFFFAOYSA-N
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Description

“2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide” is a chemical compound that belongs to the class of diazaspiro compounds .


Synthesis Analysis

The synthesis of diazaspiro compounds involves a domino reaction where unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 . This reaction results in the formation of three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of this compound involves a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure also includes a 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl group .

Scientific Research Applications

Antihypertensive Activity

Research has shown the potential of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , as antihypertensive agents. These compounds have been tested in spontaneous hypertensive rats and have shown varying levels of activity in lowering blood pressure, indicating their potential as antihypertensive drugs (Caroon et al., 1981).

Positive Inotropic Agents

A series of related compounds have been synthesized and evaluated for their positive inotropic activities. These studies involved measuring left atrium stroke volume in isolated rabbit heart preparations, with some compounds showing favorable activity compared to standard drugs (Li et al., 2008); (Ye et al., 2011).

Synthesis and Chemical Properties

The synthesis and chemical properties of similar azaspiro[4.5]decane systems have been extensively studied. These include the development of methods for oxidative cyclization of olefinic precursors, which is crucial for the synthesis of compounds like 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide (Martin‐Lopez & Bermejo, 1998).

Antiviral Activity

Research on N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, structurally related to the compound , has revealed strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This suggests the potential of spirothiazolidinone compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).

Photochemical and Thermal Rearrangement

Studies on spirooxaziridines, which share a similar spiro structural unit with the compound , have provided insights into the photochemical and thermal rearrangement processes. These findings are relevant for understanding the reactivity and stability of spiro compounds under various conditions (Lattes et al., 1982).

properties

IUPAC Name

2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-13-6-8-15(9-7-13)11-20-16(23)12-22-17(24)19(21-18(22)25)10-4-3-5-14(19)2/h6-9,14H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOHRORZMJSOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide

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